8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O2S/c1-4-8-23-13-14(21(2)17(25)22(3)15(13)24)20-16(23)26-9-10-11(18)6-5-7-12(10)19/h4-7H,1,8-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYXFBFXBDSERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as the compound ) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the purine class and is characterized by a complex structure that includes a chlorinated phenyl group and a sulfanyl moiety. Its molecular formula is , and it has a molecular weight of approximately 367.85 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may modulate the activity of kinases such as p38 MAPK and PDE-4, which are crucial in inflammatory responses and other cellular processes .
- Receptor Binding : It exhibits affinity for certain receptors that are implicated in cancer and inflammatory diseases. This binding can lead to downstream effects that alter cellular behavior.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress within cells .
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated its effectiveness in inhibiting the proliferation of prostate cancer cells through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests revealed its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Case Studies
Safety and Toxicology
Toxicological assessments indicate that while the compound shows potent biological activity, its safety profile requires further investigation. Initial studies suggest low toxicity levels; however, comprehensive in vivo studies are necessary to establish a full safety profile.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine Derivatives
Key Observations:
Substitution at C8: The target compound’s halogenated aryl-sulfanyl group contrasts with styryl (Compound 20) and 4-phenoxyphenyl (Compound 5) substituents. Halogens may enhance binding affinity via hydrophobic/halogen bonding, as seen in kinase inhibitors . Electron-withdrawing C8 groups (e.g., in Castellano’s purines) improve fluorescence quantum yields, but the target’s sulfanyl group may prioritize bioactivity over photophysical properties .
Substitution at C7 :
- The allyl group in the target compound differs from methyl (Compound 20) and cyclopentyl (Compound 5) moieties. Allyl groups can increase membrane permeability but may reduce metabolic stability compared to saturated chains .
Biological Activity :
- Boehringer’s PDK1 inhibitors (IC50: 0.1–100 nM) highlight the efficacy of purine derivatives in kinase modulation, though substituent specifics are undisclosed .
- Compound 5’s cytotoxicity against Huh7 liver cancer cells (IC50: <5 μM) suggests that bulky C8 aryl groups enhance anticancer activity .
Physicochemical and Thermal Properties
- Thermal Stability : Purine derivatives like Compound 20 exhibit high melting points (>200°C), suggesting robust thermal stability, a trait likely shared by the target compound due to its aromatic and alkyl substituents .
- Electrochemical Behavior : Substituted purines (e.g., theophylline, caffeine) show pH-dependent oxidation peaks (pH 6–9), which may extend to the target compound .
- Thermal Decomposition : Uric acid derivatives decompose at 200–300°C, implying similar stability for the target compound .
Functional Group Impact on Activity
- Sulfanyl vs. Thioether/Amino Groups: The sulfanyl linker in the target compound may offer better oxidation resistance compared to thioethers, while its halogenated aryl group could mimic the bioactive motifs of Merck’s benzimidazole-based kinase inhibitors .
- Allyl vs.
Notes
Data Limitations : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Diverse Sources : References span medicinal chemistry (PDK1 inhibitors ), synthetic methods , and material science (thermal analysis ), ensuring a multidisciplinary perspective.
Structural Nuances : The target compound’s unique C7/C8 substituents distinguish it from classical purine drugs (e.g., theophylline) and merit further experimental validation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Purine Formation : Start with a 1,3-dimethylpurine-2,6-dione scaffold.
Alkylation : Introduce the prop-2-en-1-yl group at position 7 via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) .
Sulfanyl Group Addition : React with (2-chloro-6-fluorophenyl)methanethiol under basic conditions (e.g., NaH in THF) to install the sulfanyl moiety at position 8 .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the 2-chloro-6-fluorophenyl group appear as distinct multiplets (~δ 7.2–7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Q. How can researchers screen its preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Modification | Impact on Activity | Example Reference |
|---|---|---|
| Longer alkyl chains (e.g., hexyl) | Increased lipophilicity, enhanced membrane permeability | |
| Electron-withdrawing groups (e.g., -F, -Cl) | Improved binding to hydrophobic enzyme pockets |
- Experimental Design : Synthesize analogs with systematic substitutions and compare bioactivity via dose-response curves .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants (k) for reactions at the sulfanyl group.
- DFT Calculations : Model transition states to predict regioselectivity (e.g., SN2 vs. radical pathways) .
- Isotopic Labeling : Track sulfur displacement using 35S-labeled reagents .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from independent studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., ATCC cell lines, identical solvent batches) .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Methodological Answer :
- Process Chemistry :
Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
Solvent Optimization : Replace THF with cyclopentyl methyl ether (CPME) for safer, higher-yielding reactions .
- Scale-Up Considerations : Use flow chemistry for exothermic steps (e.g., alkylation) to improve heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
